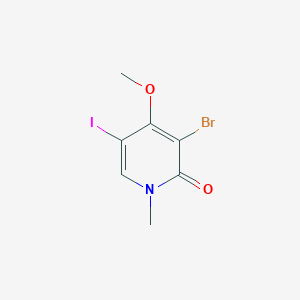
N-(4-aminophenyl)-2-chloro-N-methylAcetamide
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
Stimuli-Responsive Drug Release Systems
The related compound poly (N-(4-aminophenyl) methacrylamide) has been used in the development of stimuli-responsive drug release systems. These systems can control the release of drugs in response to specific stimuli, such as changes in pH, temperature, or light, which is crucial for targeted drug delivery .
Nanotechnology
Aniline and thiophene derivatives have been investigated for their use in nanotechnology applications, including the development of organic solar cells. The compound may contribute to research in this field by providing a basis for designing new organic semiconductors.
Biomedical Engineering
The mechanical properties of materials derived from similar compounds, such as tensile strength, Young’s modulus, and toughness, are of interest in biomedical engineering. These properties are essential for developing durable and reliable biomedical devices and implants .
Mecanismo De Acción
Target of Action
Similar compounds have been found to have antimicrobial activity
Mode of Action
Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might interact with its targets by disrupting cell membranes and interfering with intracellular processes.
Biochemical Pathways
Similar compounds have been found to affect the dna of microbial cells . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also interfere with DNA synthesis or function, leading to downstream effects such as inhibition of cell replication.
Pharmacokinetics
Similar compounds have been found to have low metabolic stability . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also have low metabolic stability, which could impact its bioavailability.
Result of Action
Similar compounds have been found to cause significant apoptotic death in certain cell lines . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also induce apoptosis in targeted cells.
Action Environment
Similar compounds have been found to be influenced by heavy metals present in the organisms . This suggests that environmental factors such as the presence of heavy metals might also influence the action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHSYGISQYKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-chloro-N-methylAcetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





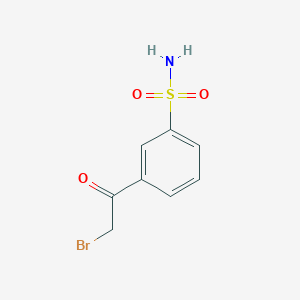
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
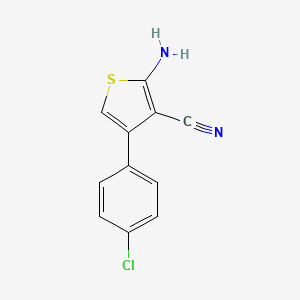


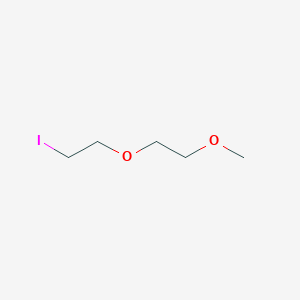

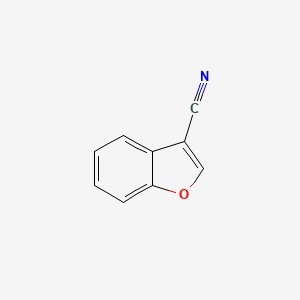
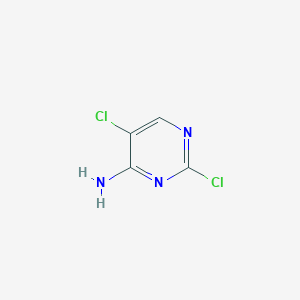
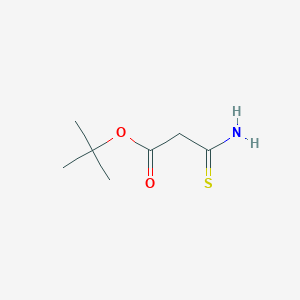
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)
